molecular formula C18H13BrN2O4 B3641178 2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide

2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide

Cat. No.: B3641178
M. Wt: 401.2 g/mol
InChI Key: QVCBZQYGGWGVGZ-UHFFFAOYSA-N
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Description

2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide is an organic compound that features a bromonaphthalene moiety linked to a nitrophenyl group via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 6-bromonaphthalene.

    Formation of 6-bromonaphthalen-2-ol: The brominated naphthalene is then converted to 6-bromonaphthalen-2-ol.

    Esterification: 6-bromonaphthalen-2-ol is esterified with chloroacetic acid to form 2-(6-bromonaphthalen-2-yl)oxyacetic acid.

    Amidation: The ester is then reacted with 3-nitroaniline to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets, while the nitrophenyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-bromonaphthalen-2-yl)oxyacetic acid
  • 2-(6-bromonaphthalen-2-yl)oxy-N-cyclopropylacetamide
  • Methyl 2-(6-bromonaphthalen-2-yl)oxyacetate

Uniqueness

2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide is unique due to the presence of both a bromonaphthalene and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c19-14-6-4-13-9-17(7-5-12(13)8-14)25-11-18(22)20-15-2-1-3-16(10-15)21(23)24/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCBZQYGGWGVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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